molecular formula C8H7BrO3 B1663258 6-Bromo-2-hydroxy-3-methoxybenzaldehyde CAS No. 20035-41-0

6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1663258
CAS No.: 20035-41-0
M. Wt: 231.04 g/mol
InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682): is a chemical compound known for its role as an inhibitor of inositol-requiring enzyme 1 alpha (IRE1α). It has a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is primarily used in scientific research, particularly in studies related to endoplasmic reticulum stress and related pathways.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is IRE-1α , a key protein involved in the unfolded protein response . This protein plays a crucial role in maintaining cellular homeostasis and is implicated in various diseases when dysregulated.

Mode of Action

This compound acts as an inhibitor of IRE-1α . It binds to the protein, reducing its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 0.08 μM .

Biochemical Pathways

By inhibiting IRE-1α, this compound impacts the unfolded protein response . This response is a cellular stress mechanism associated with endoplasmic reticulum stress. When inhibited, the downstream effects can include reduced protein misfolding and aggregation, potentially alleviating diseases associated with these processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the mitigation of endoplasmic reticulum stress through the inhibition of IRE-1α . This can lead to a decrease in protein misfolding and aggregation, which are implicated in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde typically involves the bromination of 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the benzaldehyde ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under optimized conditions to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-bromo-2-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 6-bromo-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is extensively used in scientific research due to its inhibitory effects on IRE1α. Some of its key applications include:

Comparison with Similar Compounds

    4-Phenylbutyric acid: Another compound known to modulate the UPR pathway.

    Tunicamycin: An inhibitor of N-linked glycosylation that induces endoplasmic reticulum stress.

    Thapsigargin: A non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, inducing endoplasmic reticulum stress.

Uniqueness: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is unique due to its high specificity and potency as an IRE1α inhibitor. Its ability to selectively inhibit IRE1α with an IC50 value of 0.08 μM makes it a valuable tool in studying the endoplasmic reticulum stress response and related pathways .

Properties

IUPAC Name

6-bromo-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPJZUTYDWXZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294270
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20035-41-0
Record name 20035-41-0
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Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID50294270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-hydroxy-3-methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To the aldehyde 11 (17.7 g) in aqueous methanol (125 mL) was added sodium bicarbonate (7.6 g, 1.1 eq.) and the turbid bright yellow solution stirred for 2 hours. The solution was acidified, extracted with dichloromethane and the solvent removed in vacuo to afford a yellow solid. The product was recrystallized from ethyl acetate/hexane to afford yellow crystals (14.7 g, 98%): m.p. 105.6-106.4° C., lit19 m.p. 102-103° C.; EIMS m/z 232 (M+, 81Br), 230 (M+, 79Br), 186, 107, 79, 54, 32; Anal. Calcd. For C8H7O3Br: C, 41.59; H, 3.05. Found: C, 41.83; H, 3.27.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-2-formyl-6-methoxyphenylmethyl carbonate (100 g, 0.34 mole), 500 mL 10% aqueous NaOH, and 2 L MeOH was stirred at reflux for 2 hours. After cooling to room temperature, the MeOH was removed (in-vacuo). The aqueous solution was cooled to 0° and acidified with concentrated HCl. The solid was filtered, washed with water, and dried (in-vacuo) to yield 107 g yellow solid which was recrystallized from 2-propanol to yield 62 g yellow solid; mp 95°-6°; M+ 230.
Name
3-bromo-2-formyl-6-methoxyphenylmethyl carbonate
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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